molecular formula C9H11NO2 B14609741 (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate CAS No. 60581-97-7

(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate

Cat. No.: B14609741
CAS No.: 60581-97-7
M. Wt: 165.19 g/mol
InChI Key: WSRDAURIUKUEDJ-IUCAKERBSA-N
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Description

(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate: is an organic compound characterized by a cyclohexene ring substituted with a cyano group at the 6-position and an acetate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 1-position using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine or the acetate group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohex-2-en-1-one or 6-cyanocyclohex-2-en-1-carboxylic acid.

    Reduction: Formation of 6-aminocyclohex-2-en-1-yl acetate or cyclohex-2-en-1-yl acetate.

    Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: The compound can be used in studies to understand enzyme-catalyzed reactions involving cyano and acetate groups.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical studies, it may act as a substrate for enzymes that catalyze reactions involving cyano or acetate groups. The pathways involved typically include nucleophilic attack, electrophilic addition, and other common organic reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    6-Cyanocyclohex-2-en-1-ol: Contains a hydroxyl group instead of an acetate group, affecting its reactivity and solubility.

    Cyclohex-2-en-1-yl cyanide: Lacks the acetate group, which influences its chemical behavior and applications.

Uniqueness

(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate is unique due to the presence of both cyano and acetate groups on the cyclohexene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.

Properties

CAS No.

60581-97-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

[(1S,6S)-6-cyanocyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C9H11NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h3,5,8-9H,2,4H2,1H3/t8-,9-/m0/s1

InChI Key

WSRDAURIUKUEDJ-IUCAKERBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=CCC[C@H]1C#N

Canonical SMILES

CC(=O)OC1C=CCCC1C#N

Origin of Product

United States

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